
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate is an organic compound with the molecular formula C15H24O3 It is characterized by its unique structure, which includes a ketone group, a double bond, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the corresponding alcohol, 6,10-Dimethylundeca-5,9-dien-2-ol, which is then oxidized to form the ketone. The final step involves esterification with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
化学反応の分析
Types of Reactions
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity is of interest in drug discovery. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their pharmacological properties. These studies aim to develop new drugs with improved efficacy and safety profiles.
Industry
In the materials science industry, the compound is explored for its potential use in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
6,10-Dimethyl-5,9-undecadien-2-yl acetate: Similar structure but lacks the ketone group.
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-ol: Similar structure but with a hydroxyl group instead of an acetate ester.
Uniqueness
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate is unique due to the presence of both a ketone and an acetate ester in its structure
By understanding the properties and applications of this compound, researchers can explore new avenues in organic synthesis, drug discovery, and materials science. This compound’s versatility makes it a valuable subject of study in both academic and industrial settings.
特性
CAS番号 |
134451-03-9 |
|---|---|
分子式 |
C15H24O3 |
分子量 |
252.35 g/mol |
IUPAC名 |
(6,10-dimethyl-2-oxoundeca-5,9-dien-3-yl) acetate |
InChI |
InChI=1S/C15H24O3/c1-11(2)7-6-8-12(3)9-10-15(13(4)16)18-14(5)17/h7,9,15H,6,8,10H2,1-5H3 |
InChIキー |
WWVBPGNCTIZPEK-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCC(C(=O)C)OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


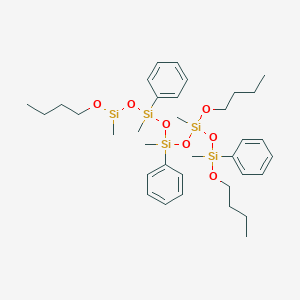
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
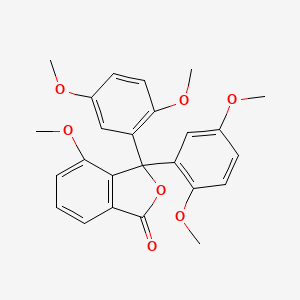
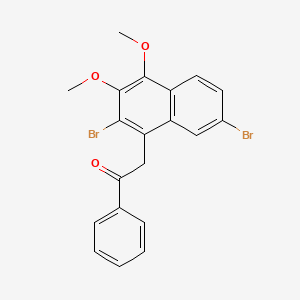
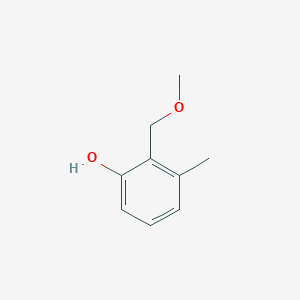
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
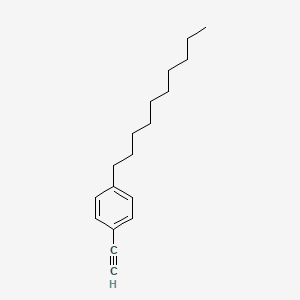

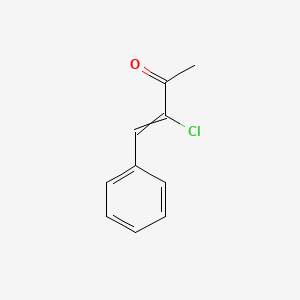
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)
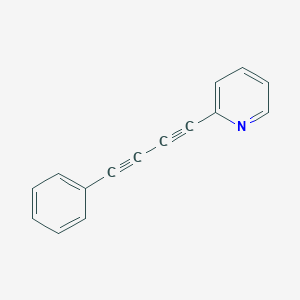
![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
